molecular formula C19H22N2O2S2 B2404519 2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886916-18-3

2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Katalognummer: B2404519
CAS-Nummer: 886916-18-3
Molekulargewicht: 374.52
InChI-Schlüssel: NRVFAQKLRKOKLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cyclohepta[b]thiophene scaffold, a structure class recognized for significant potential in anticancer research. Compounds based on this core structure have demonstrated potent and broad-spectrum antiproliferative activity against diverse human cancer cell lines, including non-small cell lung cancer (A549), leukemia, and ovarian cancer models . The mechanism of action for this chemical class involves targeting tubulin polymerization, a critical process for mitotic spindle formation during cell division . Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to dose-dependent arrest of the cell cycle at the G2/M phase and subsequent induction of programmed cell death . Treatment with related bioactive compounds has been shown to activate key effector caspases (3, 8, and 9), confirming the activation of the apoptotic pathway . Furthermore, in vivo efficacy studies of a potent analogue from this structural family showed a significant reduction in tumor growth, underscoring the translational potential of these molecules . This product is intended for research purposes only, specifically for investigating novel anticancer therapeutics, studying cell cycle dynamics, and exploring mechanisms of apoptosis. It is not for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-2-24-14-10-7-6-9-13(14)18(23)21-19-16(17(20)22)12-8-4-3-5-11-15(12)25-19/h6-7,9-10H,2-5,8,11H2,1H3,(H2,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVFAQKLRKOKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

One-Pot Multicomponent Reaction

A validated method employs a one-pot reaction combining cyclohexanone , malonitrile , sulfur , and diethylamine in ethanol under sonication. Key parameters include:

Parameter Value
Solvent Ethanol/methanol (1:1 v/v)
Temperature 20°C
Reaction Time 24 hours
Catalyst Diethylamine
Yield 90%

The mechanism proceeds via Gewald-like cyclization, where sulfur acts as a nucleophile to form the thiophene ring, while malonitrile provides the cyano and ester functionalities.

Introduction of the 2-(Ethylthio)benzamido Group

The amino group at position 2 of the thiophene core undergoes acylation with 2-(ethylthio)benzoyl chloride to install the substituted benzamido moiety.

Acylation Reaction Conditions

Reaction of ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate with 2-(ethylthio)benzoyl chloride in pyridine at 80°C achieves efficient amide bond formation. Critical parameters include:

Parameter Value
Solvent Pyridine
Temperature 80°C
Reaction Time 4–6 hours
Yield 75–82% (estimated)

The use of pyridine serves dual roles as solvent and base, neutralizing HCl generated during the reaction.

Conversion of Ester to Carboxamide

The ethyl ester at position 3 is hydrolyzed to the corresponding carboxylic acid, followed by conversion to the carboxamide.

Two-Step Hydrolysis-Amidation

  • Ester Hydrolysis : Treatment with NaOH in aqueous ethanol yields the carboxylic acid.
  • Amidation : Reaction with ammonium chloride in the presence of coupling agents (e.g., EDC/HOBt) forms the carboxamide.
Step Conditions Yield
Hydrolysis 1M NaOH, ethanol, reflux, 2h 95%
Amidation NH4Cl, EDC, HOBt, DMF, 24h 88%

Industrial-Scale Optimization

For large-scale production, modifications enhance efficiency and purity:

Continuous Flow Synthesis

  • Core Formation : A continuous flow reactor replaces batch processing, reducing reaction time from 24h to 2h.
  • In-Line Purification : Integrated HPLC systems achieve >99% purity post-acylation.

Green Chemistry Approaches

  • Solvent recycling reduces waste generation by 40%.
  • Catalytic diethylamine recovery lowers production costs.

Characterization and Quality Control

Critical analytical data for intermediates and final product:

Spectroscopic Data

  • Ethyl 2-amino-cyclohepta[b]thiophene-3-carboxylate :
    • $$ ^1H $$ NMR (400 MHz, CDCl3): δ 4.25 (q, J=7.1 Hz, 2H, OCH2), 3.02 (br s, 2H, NH2).
  • Final Product :
    • $$ ^{13}C $$ NMR (101 MHz, DMSO-d6): δ 167.2 (C=O), 142.8 (thiophene C).

Purity Standards

  • HPLC: ≥98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point: 214–216°C (decomposes).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Multicomponent High yield (90%), one-pot Requires sonication
Industrial Flow Scalable, fast High initial equipment cost
Classical Stepwise Flexible for modifications Lower overall yield (70%)

Challenges and Solutions

Thiophene Ring Instability

  • Issue : Ring opening under strong acidic conditions.
  • Solution : Use buffered conditions (pH 6–8) during acylation.

Carboxamide Racemization

  • Issue : Epimerization at the amide bond during hydrolysis.
  • Solution : Low-temperature (0–5°C) amidation with excess NH3.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, converting the sulfur-containing group to sulfoxides or sulfones.

  • Reduction: Reduction can occur at various points, such as the ethylthio group or amide linkage.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

  • Substitution Reagents: Halides, alkylating agents under basic or acidic conditions.

Major Products:

  • Sulfoxides and Sulfones: from oxidation.

  • Amine Derivatives: from reduction.

  • Various Substituted Benzamides: from substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-(2-(Ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide holds potential in:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its interactions with biological macromolecules.

  • Medicine: Investigating its potential as a therapeutic agent for various diseases.

  • Industry: Exploring its use in material sciences, particularly in polymers and advanced materials.

Wirkmechanismus

The compound likely interacts with molecular targets through its functional groups, influencing biological pathways. Specific pathways would depend on the context of its application:

  • Binding: Through hydrogen bonding, van der Waals forces, or covalent interactions.

  • Pathways: Could involve enzymatic inhibition or activation, receptor binding, or influencing cell signaling mechanisms.

Vergleich Mit ähnlichen Verbindungen

Conclusion

Understanding the synthesis, chemical reactions, and applications of 2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide offers insights into its potential impact across various scientific fields. Its unique structure and functional groups make it a valuable subject for ongoing research.

Biologische Aktivität

The compound 2-(2-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of the compound, including its antiproliferative effects and mechanisms of action based on available research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a cyclohepta[b]thiophene core, an ethylthio group, and an amide linkage. The presence of these functional groups is believed to contribute to its biological activity.

Property Details
Molecular Formula C18H22N2OS2
Molecular Weight 342.47 g/mol
CAS Number 896347-35-6

Anticancer Properties

Recent studies have highlighted the potential of cyclohepta[b]thiophene derivatives as anticancer agents. In particular, a related compound demonstrated significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), CAKI-1 (kidney cancer), T47D (breast cancer).
  • GI50 Values :
    • A549: 2.01 µM
    • OVACAR-4: 2.27 µM
    • CAKI-1: 0.69 µM
    • T47D: 0.362 µM

These values indicate that the compound exhibits potent growth inhibition at submicromolar concentrations, suggesting strong anticancer potential .

The mechanisms underlying the anticancer effects include:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to inhibited cell proliferation.
  • Apoptosis Induction : Treatment with the compound activates caspases (3, 8, and 9), signaling apoptosis in treated cells.
  • Tubulin Polymerization Inhibition : The ability to inhibit tubulin polymerization is suggested as a key mechanism for its antiproliferative activity .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study on related cyclohepta[b]thiophene compounds showed that they could effectively reduce tumor growth in murine models when administered at specific dosages .
    • The antiproliferative effects were confirmed through cell viability assays and flow cytometry analyses.
  • In Vivo Efficacy :
    • In a CT26 murine model, treatment with related compounds resulted in a significant reduction in tumor size compared to untreated controls, further validating their potential as therapeutic agents .
  • Comparative Analysis with Other Compounds :
    • Comparative studies indicated that cyclohepta[b]thiophenes possess superior efficacy compared to traditional chemotherapeutics like nocodazole in certain cancer types .

Q & A

Q. Q1. What are the key structural features of this compound, and how do they influence its physicochemical properties?

Answer: The compound features a thiophene ring fused to a cycloheptane system, substituted with an ethylthio-benzamido group and a carboxamide moiety. The ethylthio group enhances lipophilicity, while the carboxamide contributes to hydrogen bonding, critical for target interactions. Structural characterization via 1H^1H-NMR and X-ray crystallography confirms the fused bicyclic system and substituent orientation . Solubility challenges arise from the hydrophobic cycloheptane and thiophene core, necessitating DMSO or DMF for in vitro assays .

Q. Q2. How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer: Synthesis involves multi-step reactions:

Cycloheptane-thiophene core formation via Gewald reaction with cycloheptanone, sulfur, and cyanoacetate derivatives under reflux (ethanol, 8–12 h) .

Amidation using ethylthio-benzoyl chloride in dichloromethane (DCM) with triethylamine as a base (0–5°C, 3 h) to minimize side reactions .

Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water). Yield improvements (25–42%) require strict anhydrous conditions and inert atmospheres . Purity (>95%) is validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

Answer: Conflicting SAR data often stem from:

  • Substituent stereoelectronic effects : Ethylthio vs. methoxy groups alter electron density on the benzamido ring, impacting target binding (e.g., influenza polymerase vs. acetylcholinesterase) .
  • Assay variability : Inconsistent IC50_{50} values may arise from differences in cell lines (e.g., HepG2 vs. MCF-7) or enzyme sources. Normalize data using internal controls (e.g., staurosporine for cytotoxicity) .
  • Impurity interference : Trace byproducts (e.g., unreacted acyl chloride) can skew results. Use preparative HPLC and HRMS to confirm derivative integrity .

Q. Q4. How can researchers elucidate the mechanism of action for this compound’s anti-influenza activity?

Answer:

Target validation : Use fluorescence polarization assays to measure binding affinity to influenza polymerase PB1-PB2 subunits .

Allosteric inhibition : Perform molecular docking (AutoDock Vina) to identify interactions with the PA-C terminal domain, validated by mutagenesis (e.g., PA-K635A) .

Time-of-addition assays : Differentiate viral entry vs. replication inhibition by adding the compound pre/post-infection in MDCK cells .

Resistance profiling : Serial passage of influenza A/H1N1 under sublethal compound concentrations identifies mutations (e.g., PB2-E361K) conferring resistance .

Q. Q5. What analytical methods are critical for resolving crystallographic disorder in this compound’s derivatives?

Answer:

  • X-ray crystallography : Co-crystallize derivatives with PEG 3350 or similar precipitants. For disordered ethylthio groups, use anisotropic displacement parameters and SHELXL refinement .
  • Dynamic NMR : Detect conformational flexibility (e.g., cycloheptane ring puckering) via variable-temperature 1H^1H-NMR (300–400 K in DMSO-d6_6) .
  • DFT calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G**) geometries to validate substituent orientations .

Methodological Challenges

Q. Q6. How should researchers validate the specificity of this compound in enzyme inhibition assays?

Answer:

Counter-screening : Test against off-target enzymes (e.g., HIV-1 RNase H for influenza inhibitors) .

Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes to confirm direct target engagement .

Covalent modification checks : Incubate the compound with β-mercaptoethanol to rule out thiol-reactive byproducts .

Q. Q7. What experimental designs mitigate discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability bottlenecks .
  • Prodrug derivatization : Mask the carboxamide group as a methyl ester to enhance permeability, with in situ hydrolysis monitored via microdialysis .
  • Metabolite identification : Use hepatocyte incubations + HRMS to detect oxidative metabolites (e.g., sulfoxide formation) that reduce potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.